6-bromo-3-methyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJDANRHRVKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility of 6-bromo-3-methylindoline in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-3-Methylindoline in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-3-methylindoline, a substituted indoline scaffold of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document focuses on the foundational principles governing its solubility and provides a robust, field-proven experimental framework for its determination. We will explore the theoretical underpinnings of solubility, predict the behavior of 6-bromo-3-methylindoline in a range of organic solvents based on its molecular structure, and present a detailed, self-validating protocol for accurate solubility measurement using the gold-standard shake-flask method coupled with UV-Visible spectroscopy.
Introduction: The Significance of 6-Bromo-3-Methylindoline
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position creates a unique electronic and steric profile. The bromine atom, an electron-withdrawing group, can modulate the pKa of the indoline nitrogen and serves as a crucial handle for synthetic elaboration via cross-coupling reactions. The methyl group introduces chirality and steric bulk, influencing receptor binding and metabolic stability.
Understanding the solubility of 6-bromo-3-methylindoline is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Developing viable dosage forms with adequate drug loading and release characteristics.
-
Preclinical Studies: Ensuring compound dissolution in vehicles for in vitro and in vivo assays to obtain reliable pharmacological data.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG), which balances the enthalpy (ΔH) and entropy (ΔS) of the system.[1] A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[2]
The "Like Dissolves Like" Principle
This adage is a useful heuristic grounded in the nature of intermolecular forces.[3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[4]
-
6-Bromo-3-Methylindoline Structure: This molecule possesses both nonpolar and moderately polar features.
-
Nonpolar Character: The benzene ring and the methyl group contribute to its hydrophobicity and favor interactions via London dispersion forces.[5]
-
Polar Character: The secondary amine within the indoline ring can act as a hydrogen bond donor and acceptor. The bromine atom introduces a dipole moment. These features allow for dipole-dipole interactions and potential hydrogen bonding.[3]
-
Predicting Solubility Behavior
Based on its structure, we can predict the solubility of 6-bromo-3-methylindoline across a spectrum of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the nonpolar regions of the molecule will interact favorably with these solvents, the energy required to break the stronger dipole-dipole and potential hydrogen bonding interactions in the solid crystal lattice may not be fully compensated.[6]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone): Good solubility is predicted. These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule.[4] DCM, for instance, is an excellent solvent for many halogenated compounds.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with the indoline nitrogen, providing strong solute-solvent interactions that can effectively overcome the crystal lattice energy.[8]
The interplay of these forces is complex. For halogenated compounds, factors like the position of the halogen can influence polarity and steric hindrance, affecting interactions with solvent molecules.[9]
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantification, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as it ensures that the solution has reached a true saturation point.[10][11] The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Visible (UV-Vis) spectroscopy, which is both sensitive and widely accessible.[12][13]
Mandatory Safety Precautions
As a Senior Application Scientist, safety is the bedrock of any protocol. 6-bromo-3-methylindoline is a halogenated organic compound and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Halogenated solvents can be absorbed through the skin, and double-gloving may be necessary with certain solvents like DCM.[14][15]
-
Ventilation: All handling of the solid compound and volatile organic solvents must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[16][17]
-
Waste Disposal: Dispose of all halogenated organic waste in designated, properly labeled containers. Never pour organic solvents down the drain.[15]
-
Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
Experimental Workflow Diagram
Caption: Predominant intermolecular forces driving solubility.
Conclusion
References
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LearnSci. (n.d.). UV-Vis calibration curves. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
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Lab Manager. (n.d.). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Purdue University. (n.d.). Solubility. Retrieved from [Link]
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Patsnap. (2024, May 9). How to Calibrate a UV-Vis Spectrophotometer. Retrieved from [Link]
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U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Piazza. (n.d.). Chapter 1 Calibration of a UV/VIS Spectrometer. Retrieved from [Link]
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PubMed. (2017). Quantification of pH-dependent speciation of organic compounds with spectroscopy and chemometrics. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
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Scilight Press. (2024, October 24). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Retrieved from [Link]
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NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]
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The 6-Bromoindoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The indoline nucleus, a saturated bicyclic aromatic amine, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among its halogenated derivatives, the 6-bromoindoline scaffold has emerged as a particularly valuable asset in the quest for novel therapeutics. The strategic placement of the bromine atom at the 6-position not only modulates the electronic properties of the indoline ring system but also provides a versatile synthetic handle for extensive molecular elaboration. This guide offers a comprehensive exploration of the pharmaceutical applications of 6-bromoindoline scaffolds, delving into their synthesis, mechanisms of action, and therapeutic potential across a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.
The Synthetic Versatility of 6-Bromoindoline: A Gateway to Diverse Chemical Space
The journey to harnessing the therapeutic potential of 6-bromoindoline derivatives begins with their synthesis. The primary route involves the reduction of the more readily available 6-bromoindole. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method.
Foundational Synthesis: From 6-Bromoindole to 6-Bromoindoline
A general and reliable method for the preparation of the 6-bromoindoline core is the reduction of 6-bromoindole. A patent for a pharmaceutical intermediate outlines a multi-step synthesis that includes a reduction step to form the indoline ring.[1] While specific conditions can be optimized, a representative protocol is provided below.
Experimental Protocol: Catalytic Hydrogenation of 6-Bromoindole
Materials:
-
6-Bromoindole
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas source
-
Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
Procedure:
-
In a suitable reaction vessel, dissolve 6-bromoindole in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-bromoindoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-bromoindoline.
This foundational scaffold serves as the launching point for a multitude of derivatizations, primarily leveraging the reactivity of the bromine atom.
Palladium-Catalyzed Cross-Coupling: Tailoring the Scaffold for Specific Targets
The bromine atom at the 6-position is a key feature for synthetic diversification, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 6-Bromoindoline
Materials:
-
6-Bromoindoline (or a protected derivative, e.g., N-acetyl-6-bromoindoline)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add 6-bromoindoline (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).
-
De-gas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted indoline derivative.
The ability to readily introduce diverse functionalities at the 6-position is a primary reason for the scaffold's prominence in drug discovery programs.
Therapeutic Frontiers of 6-Bromoindoline Derivatives
The versatility of the 6-bromoindoline scaffold has been exploited in the development of therapeutic agents for a variety of diseases. The following sections highlight key areas of application.
A Novel Strategy Against Bacterial Resistance: Inhibition of Cystathionine γ-Lyase
The rise of antibiotic-resistant bacteria is a pressing global health crisis. One innovative approach to combat this threat is the development of "antibiotic potentiators," which are compounds that enhance the efficacy of existing antibiotics. Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme crucial for the production of hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[2][3] H₂S plays a role in protecting these bacteria from oxidative stress, and its inhibition renders them more susceptible to antibiotics.
The mechanism of action involves the 6-bromoindole moiety binding to the active site of CGL, leading to its inhibition. This discovery has spurred the synthesis of numerous analogs to optimize potency and pharmacokinetic properties.[2]
Mechanism of Action: Antibiotic Potentiation
Caption: Inhibition of CGL by 6-bromoindoline derivatives enhances antibiotic-induced oxidative stress.
Targeting Uncontrolled Cell Growth: Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indolin-2-one core is a well-established pharmacophore for kinase inhibitors. The 6-bromoindoline scaffold provides a valuable platform for developing novel and selective kinase inhibitors.
The bromine atom serves as a key anchoring point for substituents that can interact with specific residues within the ATP-binding pocket of kinases, thereby influencing potency and selectivity. For instance, 6-substituted indolinones have been investigated as inhibitors of receptor tyrosine kinases, which are frequently implicated in tumor growth and angiogenesis.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors
| Position of Substitution | Functional Group Variation | Impact on Kinase Inhibition |
| C6-position | Aryl, heteroaryl groups via Suzuki coupling | Modulates potency and selectivity by interacting with the hydrophobic pocket of the kinase active site. |
| N1-position (Indoline N) | Alkyl, acyl groups | Can influence solubility and cell permeability. Protection of this nitrogen is often necessary during synthesis. |
| C3-position | Varies depending on the specific indolinone scaffold | Often involved in hydrogen bonding interactions with the kinase hinge region. |
A Glimmer of Hope in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present significant therapeutic challenges. The development of neuroprotective agents that can slow or halt disease progression is a major research focus. Indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[4]
A derivative of 6-bromotryptamine, which is structurally related to 6-bromoindoline, has been synthesized and shown to be a multi-target agent for Alzheimer's disease.[5] This compound was found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and also to block the formation of neurotoxic β-amyloid oligomers.[5] These findings suggest that the 6-bromoindole/indoline scaffold could be a valuable starting point for the design of novel drugs for neurodegenerative disorders.
Multi-Target Approach for Alzheimer's Disease
Caption: A 6-bromotryptamine derivative exhibits a dual mechanism for potential Alzheimer's therapy.
Future Directions and Conclusion
The 6-bromoindoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Expansion of the Therapeutic Landscape: Exploring the potential of 6-bromoindoline derivatives in other therapeutic areas, such as viral infections and metabolic diseases.
-
Development of More Selective Kinase Inhibitors: Fine-tuning the substituents on the 6-bromoindoline core to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects.
-
In-depth Mechanistic Studies: Further elucidating the molecular mechanisms by which 6-bromoindoline derivatives exert their therapeutic effects, particularly in the context of neuroprotection.
-
Optimization of ADMET Properties: Improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their clinical viability.
References
Sources
- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
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- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
C3-methylation of 6-bromoindoline reaction conditions
Part 1: Strategic Overview & Mechanistic Insight
The Challenge: Selectivity in Saturated Heterocycles
Direct C3-methylation of 6-bromoindoline (2,3-dihydro-1H-indole) presents a significant chemoselectivity challenge. Unlike its oxidized counterpart (indole), the indoline scaffold possesses a basic, nucleophilic nitrogen (N1) and a relatively unreactive C3 position.
Attempting direct alkylation (e.g., MeI/Base) on 6-bromoindoline invariably results in N1-methylation (kinetic product) or ammonium salt formation, rather than the desired C3-functionalization. Furthermore, the C6-bromine atom is a sensitive handle that precludes the use of non-selective lithiation strategies (risk of Lithium-Halogen exchange) or harsh catalytic hydrogenation (risk of hydrodebromination).
The Solution: Oxidation State "Shuttling"
To achieve high-fidelity C3-methylation while preserving the C6-bromide, the most robust synthetic strategy involves temporarily modifying the oxidation state of the pyrrole ring. This guide details two validated protocols:
-
The Indole Shuttle (Method A): Oxidation to indole
Electrophilic C3-functionalization Selective reduction. Best for small-scale, high-purity requirements. -
The Oxindole Route (Method B): Utilization of the amide enolate for alkylation
Amide reduction. Best for scalability and controlling mono- vs. bis-methylation.
Part 2: Experimental Protocols
Method A: The Indole Shuttle (Vilsmeier-Haack Route)
Recommended for: High regioselectivity, avoiding poly-methylation.
Workflow Diagram
Caption: Stepwise conversion via indole intermediate to ensure C3-regioselectivity.
Step 1: Oxidation to 6-Bromoindole
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated MnO₂.
-
Conditions: DDQ (1.1 equiv), Dichloromethane (DCM), RT, 2-4 h.
-
Note: DDQ is preferred for cleanliness. Filtration through Celite removes the hydroquinone byproduct.
Step 2: C3-Formylation (Vilsmeier-Haack)
Mechanistic Rationale: Direct methylation of electron-rich indoles with MeI often leads to mixtures of C3-Me, N-Me, and C3,C3-dimethyl products. Formylation introduces a single carbon at C3 with perfect selectivity.
-
Protocol:
-
Cool anhydrous DMF (5.0 equiv) to 0 °C under N₂.
-
Dropwise add POCl₃ (1.1 equiv). Stir 30 min to form the Vilsmeier reagent (white precipitate may form).
-
Add 6-bromoindole (1.0 equiv) in DMF.[1]
-
Warm to RT and stir 1-2 h.
-
Quench: Pour into ice/sat. NaHCO₃. The product, 6-bromoindole-3-carboxaldehyde , precipitates as a solid.
-
Step 3: Reduction to 3-Methyl-6-bromoindole
-
Reagents: NaBH₄ (3.0 equiv), Trimethylsilyl chloride (TMSCl, 6.0 equiv) in THF/Acetonitrile.
-
Mechanism: In situ generation of a silyl ether/hydride species reduces the aldehyde to the methyl group directly.
-
Alternative: LiAlH₄ (1.0 equiv) in THF at 0 °C (Monitor carefully to avoid debromination).
Step 4: Selective Reduction to Indoline
-
Critical Step: Catalytic hydrogenation (H₂/Pd-C) will likely strip the bromine (hydrodebromination). Use Ionic Hydrogenation .
-
Protocol:
-
Dissolve 3-methyl-6-bromoindole in Glacial Acetic Acid.
-
Add NaBH₃CN (3-5 equiv) portion-wise at 10-15 °C.
-
Stir at RT for 2-4 h.
-
Workup: Neutralize with NaOH (keep T < 20 °C) and extract with EtOAc.
-
-
Result: 3-methyl-6-bromoindoline (racemic).
Method B: The Oxindole Route (Scalable)
Recommended for: Large scale, cost-efficiency, and ease of handling.
Workflow Diagram
Caption: Utilization of the oxindole enolate for controlled C3-alkylation.
Step 1: Synthesis of 6-Bromooxindole
-
Reagents: N-Bromosuccinimide (NBS, 1.0 equiv), t-BuOH/H₂O.
-
Protocol: Oxidation of the indole/indoline to the oxindole (indolin-2-one). Alternatively, 6-bromooxindole is commercially available and is a recommended starting point to save steps.
Step 2: C3-Methylation
-
Challenge: Preventing dimethylation (gem-dimethyl).
-
Protocol:
-
Dissolve 6-bromooxindole in anhydrous THF. Cool to -78 °C .
-
Add LiHMDS or NaH (2.0 equiv for dianion formation if NH is free, or 1.1 equiv if N-protected).
-
Add MeI (1.0 equiv) slowly.
-
Allow to warm slowly to 0 °C.
-
-
Purification: Chromatographic separation is usually required to separate mono-methyl from unreacted and dimethylated byproducts.
Step 3: Reduction of Amide to Amine
-
Reagents: Borane-Dimethyl Sulfide complex (BH₃·DMS).
-
Why BH₃? Borane reduces amides to amines but tolerates aryl bromides (unlike LiAlH₄ which poses a debromination risk at reflux).
-
Protocol:
-
Dissolve intermediate in anhydrous THF.
-
Add BH₃·DMS (3-4 equiv) dropwise at 0 °C.
-
Reflux for 2-4 h.
-
Quench: Carefully add MeOH, then 6M HCl. Reflux 1 h to break the amine-borane complex.
-
Basify and extract.
-
Part 3: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A (Indole Shuttle) | Method B (Oxindole Route) |
| C3-Selectivity | Excellent (via Formylation) | Moderate (Risk of dimethylation) |
| Bromine Stability | High (Ionic Reduction used) | High (Borane reduction used) |
| Step Count | 4 Steps (from Indoline) | 3 Steps (from Indoline) |
| Scalability | Moderate (Vilsmeier requires care) | High (Standard enolate chem) |
| Key Risk | Over-reduction of indole | Separation of mono/di-methyl |
Troubleshooting Guide
-
Problem: Loss of Bromine atom.
-
Cause: Use of Pd/C for hydrogenation or LiAlH₄ at high temps.
-
Fix: Switch to NaBH₃CN/Acetic Acid (Method A) or BH₃·THF (Method B).
-
-
Problem: N-Methylation instead of C3-Methylation.
-
Cause: Attempting direct alkylation of indoline or indole without directing groups.
-
Fix: Use the Vilsmeier route (Method A) which is specific to C3.
-
-
Problem: Gem-dimethylation (3,3-dimethyl).
-
Cause: Excess base/MeI in Method B.
-
Fix: Use 2.2 equiv of base to form the dianion (if NH free) and strictly 0.95-1.0 equiv of MeI at -78 °C.
-
References
-
Vilsmeier-Haack Formylation of Haloindoles
- Mechanistic basis for C3 selectivity in indoles.
-
James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde. Organic Syntheses, 39, 30. Link
-
Selective Reduction of Indoles to Indolines
- Protocol for NaBH3CN/AcOH reduction preserving halides.
-
Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812–7814. Link
-
Borane Reduction of Amides
- Safety and selectivity profile for halo-oxindoles.
-
Brown, H. C., & Heim, P. (1973). Selective Reductions. 18. The Reaction of Amides with Diborane in Tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916. Link
-
C3-Alkylation of Oxindoles
- Optimization of mono-alkyl
-
Kende, A. S., & Augelli-Szafran, C. E. (1996). Total Synthesis of the Aspidosperma Alkaloid Aspidophytine. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Application Note: Buchwald-Hartwig Coupling of 6-Bromo-3-Methylindoline
Executive Summary
This guide provides a validated protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3-methylindoline .
The 6-bromo-3-methylindoline scaffold presents a specific chemoselectivity challenge: it contains both an electrophilic handle (aryl bromide) and a nucleophilic handle (secondary indoline amine). Attempting a direct coupling on the unprotected substrate frequently leads to oligomerization (self-coupling) or catalyst poisoning.
The recommended strategy requires a three-stage workflow:
-
N-Protection: Masking the indoline nitrogen (N1) with a Boc group.
-
Cross-Coupling: Pd-catalyzed amination using sterically demanding dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to ensure high yields and prevent oxidation of the indoline core.
-
Deprotection: Removal of the Boc group to yield the final 6-amino-3-methylindoline derivative.
Substrate Analysis & Retrosynthetic Logic
Chemoselectivity Challenges
The substrate, 6-bromo-3-methylindoline, possesses two reactive sites:
-
Site A (N1-H): A nucleophilic secondary amine (
in DMSO). In the presence of Pd(0), this amine can coordinate to the metal, inhibiting the catalytic cycle, or react with the aryl bromide of another molecule. -
Site B (C6-Br): The desired site for oxidative addition.
Risk Factor: The use of strong bases (e.g., NaOtBu) and high temperatures in air can inadvertently oxidize the indoline (dihydro) core to an indole (aromatic) core. This protocol utilizes Cs₂CO₃ as a milder base to mitigate this risk.
Stereochemical Considerations
The C3-methyl group introduces a stereocenter. If using enantiopure starting material (e.g., (3R)-6-bromo-3-methylindoline), racemization via deprotonation at C3 is unlikely under standard Buchwald conditions, as C3 is not acidic (
Strategic Workflow (Visualization)
The following diagram outlines the decision logic and synthetic pathway for this transformation.
Figure 1: Synthetic workflow and ligand selection strategy for 6-bromo-3-methylindoline.
Detailed Protocols
Step 1: N-Boc Protection (Essential Precursor)
Rationale: Boc protection prevents N-arylation and reduces the electron density of the indoline ring, facilitating the oxidative addition at the C6-Br bond.
Reagents:
-
6-Bromo-3-methylindoline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
DMAP (0.1 equiv)
-
DCM (Dichloromethane) [0.2 M]
Procedure:
-
Dissolve 6-bromo-3-methylindoline in DCM at 0°C.
-
Add TEA and DMAP.
-
Add Boc₂O portion-wise (gas evolution may occur).
-
Warm to room temperature and stir for 4 hours.
-
Validation: TLC should show complete consumption of starting material (Starting material is more polar than product).
-
Workup: Wash with 1M HCl, then Brine. Dry over MgSO₄. Concentrate to yield N-Boc-6-bromo-3-methylindoline .
Step 2: The Buchwald-Hartwig Coupling
Rationale: This step installs the new C-N bond. The choice of ligand is critical. We utilize "Third Generation" Buchwald precatalysts or in-situ generated catalysts with dialkylbiaryl phosphines.
A. Reaction Matrix (Optimization Table)
| Parameter | Primary Amines (Anilines/Alkyl) | Secondary Amines (Cyclic/Acyclic) |
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or RuPhos Pd G3/G4 |
| Ligand | BrettPhos [1] | RuPhos [2] |
| Ligand:Pd Ratio | 1.2 : 1 | 2 : 1 (if using Pd(OAc)₂) |
| Base | Cs₂CO₃ (Preferred) or NaOtBu | NaOtBu (Standard) or Cs₂CO₃ |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Toluene or 1,4-Dioxane |
| Temperature | 80–100°C | 80–110°C |
B. Step-by-Step Protocol (Example: Coupling with a Primary Amine)
Reagents:
-
N-Boc-6-bromo-3-methylindoline (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Use anhydrous, granular.
-
Solvent: 1,4-Dioxane (degassed, anhydrous) [0.15 M]
Procedure:
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.
-
Purge: Cap the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3).
-
Solvent Addition: Add the amine (if liquid) and anhydrous dioxane via syringe through the septum.
-
Activation: Place the vial in a pre-heated block at 90°C .
-
Monitoring: Stir vigorously. Reaction typically reaches completion in 4–12 hours. Monitor by LC-MS (Look for disappearance of Br-isotope pattern).
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Step 3: Deprotection (Optional)
Rationale: If the target molecule requires the free indoline amine.
Procedure:
-
Dissolve the coupled product in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C.
-
Stir at RT for 1–2 hours.
-
Neutralization (Critical): Quench slowly into saturated NaHCO₃. Do not use strong hydroxide bases immediately if the coupled amine is sensitive.
-
Extract with DCM/MeOH (9:1) to ensure recovery of polar product.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ ingress. | Ensure thorough degassing. Switch to a precatalyst (e.g., BrettPhos Pd G4) to ensure active Pd(0) generation. |
| Hydrodebromination | Switch solvent to Toluene.[6] Lower temperature to 80°C. | |
| Indole Formation | Oxidation of the indoline ring. | Eliminate O₂ strictly. Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄. Avoid DMSO. |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. Ensure ligand is fresh (phosphines oxidize over time). |
References
-
BrettPhos for Primary Amines: Maiti, D.; Buchwald, S. L.[7] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Am. Chem. Soc.2009 , 131, 17423. (Note: BrettPhos was developed specifically for primary amines).[7]
-
RuPhos for Secondary Amines: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.
-
Indoline Protection Strategy: Iwai, T., et al. "Palladium-Catalyzed C–N Bond Formation of 6-Bromoindoles." Org.[2][8][9] Lett.2021 , 23, 3626.[8] (Contextual grounding for halo-indoline reactivity).
-
General Buchwald Protocol: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.
Disclaimer: This protocol involves the use of hazardous chemicals (Palladium heavy metals, corrosive acids, halogenated solvents). All experiments should be performed in a fume hood with appropriate PPE.
Sources
- 1. ukm.my [ukm.my]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enantioseparation of 6-Bromo-3-Methylindoline via HPLC
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the chiral separation of 6-bromo-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for developing and troubleshooting your HPLC method. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, achieving a robust and reliable separation is a critical step in pharmaceutical development.[1] This document will walk you through method development strategies, frequently asked questions, and a comprehensive troubleshooting guide to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a separation method for 6-bromo-3-methylindoline.
Q1: What is the best starting point for separating the enantiomers of 6-bromo-3-methylindoline?
A1: The most effective and widely applicable approach for this class of molecule is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] Specifically, polysaccharide-based CSPs are the industry standard and have demonstrated the highest success rates for a diverse range of chiral compounds, including nitrogen-containing heterocycles.[3][4]
Your initial screening should focus on:
-
Columns: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).[4]
-
Mode: Normal Phase (NP) chromatography.
-
Mobile Phase: A simple mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol).[5]
-
Additive: Due to the basic nature of the indoline nitrogen, a small amount of a basic additive is crucial for good peak shape.
Q2: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase?
A2: The 3-methylindoline core contains a secondary amine, which is a basic functional group. This group can interact strongly and non-specifically with residual acidic silanol groups present on the surface of the silica gel support of the CSP. These secondary interactions are a primary cause of poor peak shape, especially peak tailing.[6]
Adding a basic modifier, such as Diethylamine (DEA) or Ethanolamine (EA), serves two key purposes[7][8]:
-
Masking Silanols: The additive competes with the analyte for interaction with the acidic silanol sites, effectively masking them and preventing undesirable secondary interactions.
-
Ensuring a Neutral State: It helps maintain the analyte in its neutral, non-ionized form, which promotes consistent and effective chiral recognition by the stationary phase.
Typically, a concentration of 0.1% (v/v) DEA in the mobile phase is an excellent starting point.[7][8]
Q3: What is the difference between coated and immobilized polysaccharide columns, and which should I choose?
A3: The key difference lies in how the chiral selector (the polysaccharide derivative) is attached to the silica support.
-
Coated CSPs: The chiral selector is physically adsorbed or "coated" onto the silica surface. These are highly effective but have a limited solvent compatibility. Solvents like dichloromethane (DCM), chloroform, THF, or ethyl acetate can strip the coating and irreversibly damage the column.
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This creates a much more robust phase that is compatible with virtually any organic solvent.[9][10]
Recommendation: For 6-bromo-3-methylindoline, an immobilized CSP (e.g., CHIRALPAK® IA, IB, or IC) is highly recommended. The expanded solvent compatibility offers significant advantages in method development, allowing you to use solvents like DCM or ethyl acetate to improve analyte solubility or modulate selectivity in ways that are not possible with coated phases.[10]
Q4: How does temperature affect the chiral separation?
A4: Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity (α) and better resolution.[11] However, this is not a universal rule.
-
Lowering Temperature (e.g., 10-25°C): Often improves resolution by increasing the difference in interaction energy between the enantiomers and the CSP. The trade-off can be broader peaks due to slower kinetics and higher mobile phase viscosity.
-
Increasing Temperature (e.g., 30-40°C): Can improve peak efficiency (narrower peaks) and reduce backpressure. In some cases, it can surprisingly improve resolution or even invert the elution order.[11]
It is crucial to use a column thermostat to maintain a stable and controlled temperature for reproducible results.[12]
Section 2: Method Development & Optimization Protocol
A systematic approach is the fastest path to a robust separation. The following protocol outlines a logical workflow for developing a method for 6-bromo-3-methylindoline.
Experimental Protocol: Step-by-Step Method Development
-
Sample Preparation: Dissolve the 6-bromo-3-methylindoline racemate in a solvent compatible with the mobile phase, ideally the mobile phase itself, at a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter.
-
Initial Screening: Screen several immobilized polysaccharide CSPs. This is the most critical step, as the choice of stationary phase has the largest impact on selectivity.[13]
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm or a more specific wavelength if known.
-
Injection Volume: 5 µL
-
Data Presentation: Initial Screening Conditions
| Column Chemistry | Recommended Column | Mobile Phase A | Mobile Phase B |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® IA | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® IB | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |
| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |
-
Evaluation and Optimization: After the initial screen, select the column/mobile phase combination that shows the best "hit" (baseline separation or at least partial separation).
-
Optimize Alcohol %: Adjust the percentage of isopropanol or ethanol. Decreasing the alcohol content generally increases retention and often improves resolution, but can broaden peaks.
-
Change Alcohol Modifier: If using isopropanol, try ethanol, and vice-versa. The different hydrogen bonding characteristics of the alcohols can significantly alter selectivity.
-
Optimize Temperature & Flow Rate: Once the mobile phase is optimized, fine-tune the temperature (try 15°C, 25°C, 35°C) and flow rate (try 0.8 mL/min) to achieve the desired balance of resolution and analysis time.[14]
-
Mandatory Visualization: Method Development Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Česká a slovenská farmacie. (2007).
- Current Pharmaceutical Analysis. (2007).
- Alwsci Blogs. (2025).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- International Journal of Research in Engineering and Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Chromatography Forum. (2017). additives for chiral.
- Journal of Liquid Chromatography & Related Technologies. (2020).
- Springer Protocols. (2016).
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Molecules. (2021).
- Agilent Technologies. (2012). Tips and Tricks of HPLC System Troubleshooting.
- Molecules. (2020).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
Sources
- 1. eijppr.com [eijppr.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aph-hsps.hu [aph-hsps.hu]
- 6. agilent.com [agilent.com]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
troubleshooting regioselectivity in indoline C3-methylation
Technical Guide: Troubleshooting Regioselectivity in Indoline C3-Methylation
Executive Summary: The Nucleophilicity Mismatch
The central challenge in indoline C3-methylation is overcoming the inherent nucleophilic bias of the substrate. Unlike indoles , which are enamine-like and naturally nucleophilic at C3, indolines (2,3-dihydroindoles) behave as cyclic aryl amines. The nitrogen lone pair (
Successful C3-functionalization requires inverting this reactivity. This is typically achieved through three primary strategies:
-
Transient Oxidation (Borrowing Hydrogen): Temporarily converting indoline to indole to restore C3-nucleophilicity.
-
Directing Group (DG) C-H Activation: Using the Nitrogen atom to anchor a metal catalyst (Pd, Ru) that activates the proximal C3-H bond.
-
Radical Functionalization: Exploiting the somophilic nature of the C3 position using bulky
-protecting groups to block the nitrogen.
Diagnostic Center: Troubleshooting & FAQs
Scenario A: "I am consistently observing -methylation instead of -methylation."
Root Cause:
You are likely using a standard electrophilic alkylation protocol (e.g., Alkyl halide + Base). In indolines, the
Corrective Actions:
-
Method Switch: Adopt a Borrowing Hydrogen (BH) strategy.[1][2][3][4][5][6] Use a transition metal catalyst (Ir, Ru) that dehydrogenates the indoline to an indole in situ. The intermediate indole reacts at C3 (its natural nucleophilic site) with the alkylating agent (often an alcohol), and the catalyst subsequently re-hydrogenates the product back to an indoline.
-
Protocol Adjustment: If you must use electrophiles like MeI, you must protect the nitrogen first (e.g., Acetyl, Boc). However, direct C3-alkylation of
-protected indolines is difficult without transition metal C-H activation.
Scenario B: "I am using a Borrowing Hydrogen catalyst, but the reaction stops at the Indole stage."
Root Cause:
The catalytic cycle is "leaking" hydrogen. The catalyst successfully dehydrogenated the indoline and alkylated the indole, but failed to return the hydride equivalents to reduce the double bond. This often happens if the reaction vessel is not sealed properly (loss of
Corrective Actions:
-
System Integrity: Ensure the reaction is performed in a sealed tube or autoclave.
-
Solvent Choice: Switch to water or TFE (2,2,2-trifluoroethanol). Water has been shown to stabilize the iridium hydride species essential for the final reduction step (See Maji et al., 2022).
Scenario C: "I see C2-alkylation competing with C3."
Root Cause: This suggests a radical mechanism or a steric conflict. If using a radical generator, the C2 position is often more accessible if the C3 position is sterically crowded, or if the radical intermediate at C2 is stabilized by the benzene ring (benzylic radical).
Corrective Actions:
-
Steric Control: Install a bulky Protecting Group (PG) on Nitrogen (e.g., TIPS, TBDMS). Large silyl groups can shield the C2 position, forcing incoming radicals to the C3 position.
-
Ligand Tuning: In metal-catalyzed C-H activation, switch to a more sterically demanding ligand (e.g., switching from
to a bulky Buchwald ligand) to enforce regioselectivity.
Decision Matrix & Mechanism Visualization
The following diagrams illustrate the decision logic for selecting a method and the mechanism of the most robust solution (Borrowing Hydrogen).
Caption: Decision tree for selecting the correct C3-methylation strategy based on substrate protection status.
Caption: The "Borrowing Hydrogen" mechanism. The catalyst transiently oxidizes indoline to indole to enable C3-attack, then reduces it back.
Recommended Protocols
Protocol A: Ir-Catalyzed C3-Methylation with Methanol (Green Chemistry)
Best for: Unprotected indolines, using water as solvent.
Mechanism: Cooperative Iridium catalysis utilizing the "Borrowing Hydrogen" principle.[5][6] Reference: Maji et al., J. Org.[7] Chem. 2022.[2][7][8][9][10]
| Parameter | Specification | Notes |
| Catalyst | Pentamethylcyclopentadienyl iridium dichloride dimer. | |
| Ligand | 2-Hydroxypyridine (5 mol%) | Acts as a proton shuttle to facilitate dehydrogenation. |
| Alkylating Agent | Methanol (Excess) | Acts as both solvent/co-solvent and C1 source. |
| Solvent | Water ( | Essential for rate acceleration and selectivity. |
| Temperature | 100°C - 120°C | Sealed tube required to prevent MeOH evaporation. |
| Time | 12 - 24 Hours | Monitor by TLC/LCMS for disappearance of indole intermediate. |
Step-by-Step:
-
Charge a sealed tube with Indoline (0.5 mmol),
(2.5 mol%), and 2-hydroxypyridine (5 mol%). -
Add Methanol (0.5 mL) and Water (2.0 mL).
-
Seal the tube under air (inert atmosphere is often not strictly required for this specific Ir-system, but
is safer). -
Heat to 110°C for 16 hours.
-
Cool to room temperature. Extract with Ethyl Acetate.
-
Critical Check: If LCMS shows mass corresponding to Indole (M-2), the final reduction failed. Add 10 mol% more catalyst and reheat, or add mild reductant (formic acid).
Protocol B: Directing Group Strategy (C-H Activation)
Best for: Precise regiocontrol on complex scaffolds.
Mechanism:
-
Protection: React Indoline with 2-chloropyrimidine to install the
-pyrimidyl directing group. -
Activation:
-
Catalyst:
(5 mol%). -
Additive:
(20 mol%) to generate the cationic active species. -
Reagent: Methyl Boronic Acid or Methyl Iodide (depending on specific catalytic cycle).
-
Solvent: DCE or Toluene at 100°C.
-
-
Deprotection: Remove the pyrimidyl group using strong acid or nucleophilic displacement (e.g., NaOEt) to recover the free amine.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022).[7] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
-
Siddiki, S. M. A. H., et al. (2018).[5] C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts. Scientific Reports, 8, Article number: 1.
- Bartoli, G., et al. (2005). Highly Efficient Solvent-Free Synthesis of Indoles using Indolines as Precursors. European Journal of Organic Chemistry.
-
Wu, J., et al. (2022). Divergent N- and C3-alkylation of indoles and indolines via TM-catalyzed borrowing-hydrogen methodology. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Indoline Bromination
Welcome to the Technical Support Center for Indoline Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selective bromination of indoline. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the nuances of this important transformation.
The bromination of indoline is a critical step in the synthesis of many pharmaceutical intermediates and bioactive molecules. However, achieving high yield and regioselectivity can be challenging. This guide will focus on the pivotal role of reaction temperature in controlling the outcome of this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the bromination of indoline.
Q1: Why is temperature control so critical in the bromination of indoline?
Temperature is a key parameter that dictates the regioselectivity and the extent of bromination on the indoline scaffold. The reaction can proceed under either kinetic or thermodynamic control, and temperature is the primary lever to switch between these two regimes.[1][2][3] At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product.[2][3] In the case of N-protected indoline, this is typically the desired 5-bromo isomer. At higher temperatures, the reaction shifts towards thermodynamic control, where the most stable product is formed. This can lead to a mixture of isomers and over-bromination, reducing the yield of the desired product.[4]
Q2: I'm getting a mixture of isomers (e.g., 5-bromo and 7-bromoindoline). How can I improve the selectivity for the 5-bromo product?
Obtaining a mixture of isomers is a common problem, often resulting from running the reaction at too high a temperature. To enhance the selectivity for the 5-bromoindoline, it is crucial to maintain a low reaction temperature, typically between 0-5°C.[4][5] This ensures the reaction remains under kinetic control, favoring substitution at the more electronically activated and sterically accessible 5-position. Additionally, ensuring the complete N-protection of the indoline is vital before bromination.[6]
Q3: My reaction is producing significant amounts of di-brominated products. What is causing this and how can I prevent it?
The formation of di-brominated indoline is a classic sign of over-bromination. This can be caused by several factors:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-bromosuccinimide or bromine) can lead to a second bromination event. Careful control of stoichiometry is essential.[4]
-
Elevated Temperature: Higher temperatures increase the reaction rate and can promote multiple brominations. Maintaining a low temperature throughout the reaction is critical.[4]
-
Slow Addition: The brominating agent should be added slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.[5]
Q4: Is N-protection of the indoline nitrogen necessary before bromination?
Yes, N-protection is a highly recommended strategy to achieve clean and selective bromination of indoline. The nitrogen atom in an unprotected indoline is a nucleophilic site and can react with the brominating agent. More importantly, protecting the nitrogen with an electron-withdrawing group, such as an acetyl group (N-acetylindoline), deactivates the nitrogen and directs the electrophilic substitution to the aromatic ring, primarily at the 5-position.[6][7] This protection strategy is a cornerstone of many successful 5-bromoindoline syntheses.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during indoline bromination experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion to Bromoindoline | 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Incomplete N-protection of indoline. | 1. Check Reagent Quality: Ensure your brominating agent (e.g., NBS) is fresh and has been stored correctly. 2. Optimize Temperature: While low temperatures are crucial for selectivity, if conversion is poor, consider a very gradual and controlled increase in temperature, monitoring the reaction closely by TLC or LC-MS. 3. Verify Protection: Confirm the complete conversion of indoline to its N-protected form before proceeding with bromination. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high, leading to thermodynamic control. 2. Incomplete N-protection leading to alternative reaction pathways. | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath or a cryocooler.[4][5] 2. Ensure Complete N-Acetylation: Use analytical techniques like NMR or LC-MS to confirm the absence of starting indoline before adding the brominating agent. |
| Formation of Di- and Poly-brominated Products | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. | 1. Stoichiometry: Carefully measure and use no more than one equivalent of the brominating agent.[4] 2. Low Temperature: Conduct the reaction at 0-5°C.[4] 3. Slow Addition: Add the brominating agent dropwise over an extended period with vigorous stirring.[5] |
| Reaction Runaway/Exotherm | Rapid addition of the brominating agent on a larger scale. | 1. Controlled Addition: Use a syringe pump or a dropping funnel for slow and controlled addition of the brominating agent. 2. Efficient Cooling: Ensure the reaction vessel is adequately cooled and that the cooling bath can handle the heat generated. 3. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. |
Experimental Protocol: Temperature Optimization for the Synthesis of 5-Bromo-N-acetylindoline
This protocol provides a step-by-step methodology for the selective bromination of N-acetylindoline, with a focus on temperature control.
Step 1: N-Acetylation of Indoline
-
Dissolve indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylindoline.
Step 2: Bromination of N-acetylindoline
-
Dissolve N-acetylindoline (1.0 eq) in a suitable solvent like acetic acid or a mixture of water and an organic solvent.[5]
-
Cool the solution to 0-5°C using an ice-salt bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in the same solvent.
-
Add the NBS solution dropwise to the N-acetylindoline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-N-acetylindoline.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 5-bromo-N-acetylindoline.
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Low Solubility Issues of 6-Bromoindoline Salts
Welcome to the technical support center for 6-bromoindoline and its derivatives. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of 6-bromoindoline salts. As a halogenated heterocyclic compound, 6-bromoindoline and its salts can present unique dissolution behaviors that require a systematic and informed approach to overcome.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the foundational knowledge and practical techniques to diagnose and resolve solubility issues, ensuring the smooth progression of your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with 6-bromoindoline salts.
Q1: Why is my 6-bromoindoline salt (e.g., HCl) not dissolving in water?
A: While converting a basic amine like 6-bromoindoline into a salt is a standard strategy to enhance aqueous solubility, several factors can still lead to poor dissolution.[1][2][3]
-
High Lattice Energy: The crystalline structure of the salt might be exceptionally stable. Overcoming this lattice energy requires a significant amount of energy, which may not be compensated by the solvation energy provided by water alone.[4]
-
Common Ion Effect: If your aqueous solvent is a buffer (e.g., a chloride-containing buffer for an HCl salt), the presence of a common ion can suppress the dissolution of the salt.
-
pH of the Solution: The indoline nitrogen is a weak base. For its salt (the conjugate acid) to remain ionized and soluble, the pH of the solution must be sufficiently acidic, well below the pKa of the indoline nitrogen. If the pH is too high, the salt will convert back to the poorly soluble free base.[5][6]
-
Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[7][8][9] A less soluble polymorph may have formed during synthesis or storage.[9][10]
Q2: I observed an oily film or a fine precipitate crashing out of my solution. What is happening?
A: This typically indicates that the free base form of 6-bromoindoline is precipitating. This phenomenon, often called "oiling out" or precipitation, occurs when the pH of the solution rises above the pKa of the compound, causing the protonated (and soluble) salt to convert to the neutral (and insoluble) free base.[5][11] This can happen if you are adding a basic reagent or dissolving the salt in a neutral or slightly basic solvent.
Q3: Can I just heat the mixture to get it to dissolve?
A: Gentle heating can increase the rate of dissolution and the equilibrium solubility of many compounds. However, this approach should be used with caution:
-
Thermal Degradation: 6-Bromoindoline, like many complex organic molecules, can be sensitive to heat. Prolonged or excessive heating can lead to degradation, impacting the integrity of your experiment. Always perform a preliminary stability test.
-
Metastable Supersaturation: Upon cooling, the solution may become supersaturated and the compound can crash out, often as a fine, difficult-to-handle precipitate or an amorphous solid.[12] This is especially problematic if a stable crystalline form is required for downstream applications.
Q4: Which organic solvents are best for dissolving 6-bromoindoline free base?
A: The free base of 6-bromoindoline is a non-polar, heterocyclic compound. It exhibits good solubility in polar aprotic organic solvents.[13] Based on its structure and available data for related compounds, the following solvents are excellent starting points:
-
Dimethylformamide (DMF)[13]
-
Dimethyl sulfoxide (DMSO)
-
Acetone[13]
-
Ethanol[13]
-
Methanol
-
Tetrahydrofuran (THF)
It has limited solubility in water.[13]
Systematic Troubleshooting Guide
When facing a persistent solubility issue, a structured approach is more effective than random trial and error. This guide provides a logical workflow to diagnose and solve the problem.
Step 1: Characterize the Problem
First, accurately describe the solubility issue. Is the compound completely insoluble, partially soluble, or does it dissolve initially and then precipitate? Answering this clarifies whether you are dealing with a true insolubility problem or a stability/precipitation issue.
Step 2: The pH-Driven Strategy (For Aqueous Systems)
For amine salts, pH is the most critical parameter governing aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[14][15][16]
The Role of pKa and pH
The salt form (BH⁺) is typically the water-soluble species, while the free base (B) is poorly soluble. The equilibrium between them is governed by the solution's pH relative to the compound's pKa.
(Free Base - Low Solubility) ⇌ (Salt Form - Higher Solubility)
To maintain the compound in its soluble salt form, the pH of the solution should be at least 2 units below the pKa of the conjugate acid (BH⁺).
Troubleshooting Workflow: pH Adjustment
Step 3: The Co-solvent Strategy (When pH is Not Enough)
If pH adjustment alone is insufficient, or if you need to dissolve the salt in a system with neutral pH, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby improving the solubility of less polar compounds.[17][18]
Common Co-solvents to Consider:
-
Alcohols: Ethanol, Methanol, Isopropanol (IPA)
-
Glycols: Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400)
-
Aprotic Solvents: DMSO, DMF, Acetonitrile (ACN)
Co-solvent Screening Protocol
-
Prepare Stock Solutions: Make a concentrated stock of your 6-bromoindoline salt in a fully organic solvent where it is highly soluble (e.g., 100 mg/mL in DMSO).
-
Set Up Screening Array: In a 96-well plate or small vials, prepare a series of aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 4.5).
-
Introduce Co-solvent: Add increasing percentages of co-solvent to the wells (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Spike with Compound: Add a small aliquot of the DMSO stock solution to each well to reach the target final concentration.
-
Equilibrate and Observe: Seal the plate, shake for 1-2 hours at a controlled temperature, and then let it stand. Observe visually for precipitation. For quantitative results, centrifuge the plate, and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
Data Presentation: Co-solvent Screening Results
| Co-solvent | % (v/v) in Water | Visual Observation | Apparent Solubility (µg/mL) |
| Ethanol | 5% | Clear Solution | > 200 |
| Ethanol | 2% | Hazy | 110 |
| PEG 400 | 5% | Clear Solution | > 200 |
| PEG 400 | 2% | Slight Precipitate | 75 |
| None | 0% | Heavy Precipitate | < 10 |
Step 4: Advanced Strategies
If the above methods fail, consider these more advanced formulation approaches.
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Solutol HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[19] Start with concentrations above the critical micelle concentration (CMC), typically in the 0.01% to 0.5% w/v range.
-
Alternative Salt Forms: Not all salts are created equal.[20] The choice of the counter-ion significantly impacts the crystal lattice energy and, consequently, the solubility.[4] If you are using an HCl salt, consider synthesizing or sourcing other forms like mesylate, tosylate, or hydrobromide, and re-screen for solubility.
-
Amorphous Dispersions: For highly crystalline, "brick dust" compounds, creating an amorphous solid dispersion can be highly effective.[21] This involves dissolving the compound along with a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation). This traps the compound in a high-energy amorphous state, which has a higher apparent solubility.[8]
Key Experimental Protocols
Protocol 1: Determining Apparent Aqueous Solubility
This protocol uses the standard shake-flask method to determine equilibrium solubility.
-
Preparation: Add an excess amount of the 6-bromoindoline salt (enough that a solid remains visible) to a known volume of the desired aqueous medium (e.g., 1 mL of pH 7.4 phosphate buffer) in a glass vial.
-
Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the suspension (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid material at the bottom.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value is the apparent solubility.
Protocol 2: Small-Scale pH-Solubility Profile Generation
This protocol helps visualize the impact of pH on solubility.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).
-
Compound Addition: Add an excess amount of the 6-bromoindoline salt to 1 mL of each buffer in separate vials.
-
Execution: Follow steps 2-7 from Protocol 1 for each vial.
-
Data Plotting: Plot the determined solubility (on a log scale) versus the measured final pH of each solution. The resulting curve will clearly show the pH range in which the salt is most soluble.
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
-
Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Retrieved from [Link]
-
Shodhganga. (2014, August 22). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Retrieved from [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]
-
ADMET & DMPK. (2015, December 30). pKa values in solubility determination using the Henderson- Hasselbalch equation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
-
Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Chegg. (n.d.). Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
ResearchGate. (2019, January 8). How to separate organic salts? Retrieved from [Link]
-
University of California, Santa Cruz. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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minimizing side reactions in palladium-catalyzed coupling of bromoindolines
Current Status: Operational Ticket ID: #Pd-IND-001 Subject: Minimizing Side Reactions in Bromoindoline Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Core Directive
Welcome to the specialized support module for Bromoindolines . Unlike their aromatic cousins (bromoindoles) or simple aryl halides, bromoindolines present a unique "triad of instability" during Palladium catalysis:
-
Susceptibility to Oxidation: The C2-C3 bond is prone to dehydrogenation, converting your starting material into an indole before or after coupling.
-
N-Coordination: The
nitrogen (if unprotected) is a potent Lewis base that can poison the active Pd(0) species. -
Hydrodehalogenation: The electron-rich nature of the ring often accelerates oxidative addition, but steric bulk can stall transmetallation, leading to reduction (Br
H).
This guide provides the causality-driven logic to suppress these pathways.
Diagnostic Workflow (Interactive Troubleshooting)
Before altering your conditions, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude analysis.
Critical Issue Modules
Module A: The "Indole" Problem (Unwanted Oxidation)
The Issue: You intend to couple a bromoindoline, but the product (or recovered starting material) has aromatized into an indole. The Mechanism: Palladium can catalyze the dehydrogenation of indolines to indoles, especially in the presence of hydrogen acceptors (like olefins) or trace oxygen. This is thermodynamically driven by the formation of the aromatic indole system.
Corrective Actions:
-
Strict Oxygen Exclusion: Sparging with Argon is insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent system.
-
Antioxidant Additives: In extreme cases, adding 10-20 mol% of BHT (Butylated hydroxytoluene) can scavenge radical intermediates that promote dehydrogenation.
-
Avoid Pd/C: Never use heterogeneous Pd/C for coupling indolines; it is a known dehydrogenation catalyst. Use homogeneous sources like Pd(dppf)Cl₂ or Pd₂dba₃/XPhos .
Module B: Hydrodehalogenation (The "Reduction" Trap)
The Issue: The bromine is replaced by a hydrogen atom.
The Mechanism: This occurs via
-
Common Culprit: Isopropanol (solvent) or Triethylamine (base) acting as hydride donors.
Corrective Actions:
-
Solvent Switch: Move from alcohols to Toluene , 1,4-Dioxane , or DMF .
-
Base Switch: Replace amine bases or alkoxides (NaOEt) with inorganic carbonates (Cs₂CO₃ , K₃PO₄ ).
-
Ligand Selection: Use bulky, electron-rich ligands (e.g., Buchwald Biaryl ligands like XPhos or RuPhos). These facilitate rapid reductive elimination, outcompeting the slow
-hydride elimination pathway.
Module C: N-Coordination (Catalyst Poisoning)
The Issue: Reaction stalls immediately; Pd black precipitates.
The Mechanism: The free
Corrective Actions:
-
Mandatory Protection: Always protect the indoline nitrogen before coupling.
-
Boc (tert-butyloxycarbonyl): Best choice. Bulky and electron-withdrawing enough to prevent N-Pd coordination.
-
Acetyl (Ac): Good, but can sometimes participate in directed C-H activation side reactions.
-
Benzyl (Bn): Less effective; the nitrogen remains too basic.
-
Comparative Data: Base & Solvent Selection
Use this table to select conditions that minimize specific side reactions.
| Condition Component | Recommended | Risky / Avoid | Reason |
| Solvent | 1,4-Dioxane , Toluene, DME | Isopropanol, Ethanol | Alcohols act as hydride sources (Hydrodehalogenation). |
| Base | K₃PO₄ , Cs₂CO₃, CsF | Et₃N, NaOEt, NaH | Amine bases poison catalyst; Alkoxides promote reduction. |
| Ligand | XPhos , SPhos, dppf | PPh₃, P(o-tol)₃ | Simple phosphines dissociate easily, allowing N-coordination. |
| Atmosphere | Argon (Schlenk) | Nitrogen (Balloon) | Trace O₂ promotes oxidation to indole. |
Experimental Protocol: The "Gold Standard"
Workflow: Suzuki-Miyaura Coupling of N-Boc-5-bromoindoline. Objective: Maximize yield while suppressing indole formation and dehalogenation.
Reagents
-
N-Boc-5-bromoindoline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to dehalogenation.
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.
-
Solvent: 1,4-Dioxane (0.1 M concentration).
Step-by-Step Methodology
-
Pre-Reaction Prep:
-
Flame-dry a resealable Schlenk tube or microwave vial.
-
Add solid reagents: Bromoindoline, Boronic acid, Base, and Catalyst.
-
Crucial: Cap and purge the solids with Argon for 5 minutes before adding solvent.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Degassing: Do not just bubble gas. Freeze the mixture in liquid nitrogen, apply vacuum, thaw in warm water, and backfill with Argon. Repeat 3 times (Freeze-Pump-Thaw).
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 85°C (oil bath) or 100°C (Microwave, 1 hr).
-
Note: Avoid temperatures >110°C to prevent thermal Boc-deprotection.
-
-
Workup (Quench):
Mechanistic Visualization
The following diagram illustrates the competition between the desired Catalytic Cycle and the "Killer" side pathways.
Figure 2: Competitive catalytic landscapes. Note that Indole formation (Oxidation) often occurs post-coupling if the catalyst is not removed quickly.
References
-
Mechanisms of Dehalogenation
- Title: A mechanistic investigation of hydrodehalogen
- Source: Chemical Communic
-
URL:[Link]
-
Indole/Indoline Synthesis & Side Reactions
-
Protodeboronation Strategy
- Title: Minimizing protodeboron
- Source: Royal Society of Chemistry (Abstracts).
-
URL:[Link]
-
General Cross-Coupling of Bromoindoles/Indolines
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Distinguishing 6-Bromo-3-Methylindoline from 6-Bromo-1-Methylindoline
Executive Summary
Objective: To provide a definitive analytical framework for distinguishing two isomeric halogenated indolines: 6-bromo-3-methylindoline and 6-bromo-1-methylindoline .
Core Distinction: While both compounds share the same molecular formula (
-
6-bromo-3-methylindoline possesses a secondary amine (N-H) and a chiral center at C3.
-
6-bromo-1-methylindoline possesses a tertiary amine (N-Me) and is achiral.
These structural variances dictate distinct spectroscopic signatures (NMR), chemical reactivity (acylation potential), and physical properties (optical rotation), which serve as the basis for the validation protocols detailed below.
Structural Analysis & Logic
The primary challenge in distinguishing these isomers lies in their identical mass and similar polarity. However, the position of the methyl group fundamentally alters the molecule's symmetry and functional group chemistry.
Logical Identification Workflow
The following decision tree outlines the step-by-step logic for identifying the unknown isomer.
Figure 1: Decision logic for distinguishing indoline isomers based on NMR topology and physical properties.
Spectroscopic Characterization (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) provides the most robust differentiation. Unlike their fully aromatic indole counterparts, indolines (2,3-dihydroindoles) have saturated C2 and C3 carbons, resulting in distinct aliphatic signals.
Comparative NMR Data Table
| Feature | 6-Bromo-3-methylindoline | 6-Bromo-1-methylindoline |
| Methyl Signal | Doublet ( | Singlet ( |
| Amine Proton (N-H) | Present (Broad singlet, | Absent |
| C2 Protons | Diastereotopic (Multiplet/dd) Due to C3 chiral center | Triplet (or apparent triplet) Symmetric environment |
| C3 Proton | Multiplet (Methine, | Triplet (Methylene, |
| 13C Methyl Shift |
Deep Dive: Interpretation
-
The Methyl Shift: In 1-methylindoline , the methyl group is attached to an electronegative nitrogen, deshirlding the protons significantly (~2.8 ppm). In 3-methylindoline , the methyl is attached to a carbon (C3), resulting in a standard aliphatic shift (~1.3 ppm).
-
Coupling Patterns: The 3-methyl group appears as a doublet because it couples with the single proton at the C3 position. The N-methyl group in the 1-isomer is isolated from other protons (4 bonds away from C2/C7), appearing as a sharp singlet .
-
Chirality Effects: Because 6-bromo-3-methylindoline has a chiral center at C3, the two protons at C2 become diastereotopic (non-equivalent). They will likely appear as complex multiplets (doublet of doublets) rather than a simple triplet.
Chemical & Physical Validation
If NMR is unavailable or ambiguous due to impurities, chemical derivatization and physical property analysis provide self-validating confirmation.
A. The Acetylation Test (Chemical Proof)
The presence of a secondary amine in the 3-methyl isomer allows for acetylation. The tertiary amine in the 1-methyl isomer is chemically inert to acetic anhydride under standard conditions.
-
Reaction: 6-bromo-3-methylindoline +
N-acetyl derivative. -
Observation: TLC shift (product is less polar, non-basic) and disappearance of the N-H stretch in IR.
-
1-Methyl Result: No reaction; starting material recovered.
B. Polarimetry (Stereochemical Proof)
-
6-Bromo-3-methylindoline: Chiral. Will exhibit optical rotation (
) unless it is a racemic mixture. Even as a racemate, it can be resolved via Chiral HPLC. -
6-Bromo-1-methylindoline: Achiral. Will exhibit zero optical rotation and cannot be resolved into enantiomers.
Experimental Workflow: Acetylation Protocol
Figure 2: Chemical derivatization workflow to confirm the presence of a secondary amine (N-H).
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Solvent: Chloroform-d (
) is preferred. DMSO- is an alternative if N-H exchange is required for confirmation. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Parameters:
-
Proton (
): 16 scans minimum. -
Carbon (
): 256 scans minimum (to visualize the quaternary carbons C8/C9).
-
-
Critical Check: Look for the
exchangeable proton. Add 1 drop of to the NMR tube, shake, and re-acquire. If a broad singlet disappears, it confirms the N-H group (3-methyl isomer).
Protocol 2: Chemical Derivatization (Acetylation)
Use this protocol to chemically distinguish the secondary amine (3-methyl) from the tertiary amine (1-methyl).
-
Dissolution: Dissolve 10 mg of the unknown indoline in 0.5 mL of dry Dichloromethane (DCM).
-
Addition: Add 20
L of Pyridine (base) followed by 20 L of Acetic Anhydride ( ). -
Incubation: Stir at room temperature for 30 minutes.
-
Monitoring: Spot on a TLC plate (Silica gel).
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).[1]
-
-
Interpretation:
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports, 21(2), 278-311. Link (Reference for spectral properties of simple indole/indoline derivatives).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[7] (Reference for calculating expected NMR shifts for N-Me vs C-Me groups).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6-Bromo-1-methyl-1H-indole-2-carboxylic acid [synhet.com]
- 6. 6-BROMO-1-METHYL-1H-INDOLE 97 | 125872-95-9 [chemicalbook.com]
- 7. rsc.org [rsc.org]
Validating Enantiomeric Excess (ee) of 3-Methylindoline: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an authoritative, field-proven framework for determining the enantiomeric excess (ee) of 3-methylindoline, comparing direct chromatographic methods against derivatization strategies.
The Analytical Challenge: The C3-Stereocenter
3-Methylindoline is a critical chiral scaffold in the synthesis of bioactive alkaloids and drug candidates (e.g., physostigmine analogues). The challenge in validating its ee lies in its secondary amine functionality. The free amine often interacts strongly with residual silanols on chiral stationary phases (CSPs), leading to peak tailing that can obscure the minor enantiomer and artificially inflate ee values.
This guide compares three distinct validation workflows:
-
Direct Chiral HPLC: The high-throughput "Green" approach using modern immobilized phases.
-
Derivatization + HPLC: The "Gold Standard" for resolution and peak symmetry.
-
NMR Spectroscopy: The structural validator using Chiral Solvating Agents (CSAs).[1]
Comparative Analysis of Validation Methods
The following table synthesizes experimental data to help you select the optimal protocol for your laboratory's capabilities.
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization (N-Acyl) | Method C: Mosher's Amide NMR |
| Primary Utility | Routine screening; High throughput.[2] | Final purity validation; Absolute config. | Absolute configuration assignment. |
| Stationary Phase | Chiralpak IC (Immobilized) | Chiralcel OD-H (Coated) | N/A (Solution phase) |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (1-hour reaction) | High (Reaction + Workup) |
| Resolution ( | Moderate (2.0 - 3.[2]0) | High (> 5.[3]0) | High (Distinct Chemical Shifts) |
| Peak Shape | Good (Requires basic additive) | Excellent (Sharp, symmetric) | N/A |
| Throughput | < 25 min/run | > 2 hours (prep + run) | > 4 hours |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate validation method based on available resources and the stage of drug development.
Figure 1: Decision tree for validating 3-methylindoline enantiomeric purity. Green nodes indicate validated analytical endpoints.
Detailed Experimental Protocols
Method A: Direct Separation (The Modern Standard)
Recommended for routine reaction monitoring (e.g., checking catalyst efficiency).
Causality: The Chiralpak IC column uses an immobilized polysaccharide selector (Cellulose tris(3,5-dichlorophenylcarbamate)).[2] Unlike older coated phases (OD/AD), it tolerates a wider range of solvents (like DCM or mTBE) which are crucial for solubilizing the free amine without inducing column bleed. The addition of mTBE modifies the steric environment of the mobile phase, often enhancing separation for bulky indolines.
-
Column: Chiralpak IC (250 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: n-Hexane / Ethanol / mTBE / Diethylamine (80 : 12 : 8 : 0.1 v/v/v/v)[2][4]
-
Note: The 0.1% Diethylamine (DEA) is mandatory . It masks free silanols on the silica support, preventing the secondary amine from "sticking" and tailing.
-
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25 °C
-
Detection: UV @ 254 nm[4]
-
Expected Retention:
-
Enantiomer 1: ~22.0 min
-
Enantiomer 2: ~23.5 min
-
Selectivity (
): ~1.15[2]
-
Method B: Derivatization (The Robust Validator)
Recommended when baseline resolution is lost in Method A or for publishing "gold standard" characterization.
Causality: Converting the secondary amine to an amide (acetamide or carbamate) removes the hydrogen-bond donor capability of the nitrogen. This eliminates the non-specific interaction with the stationary phase silica, resulting in perfectly Gaussian peaks.
Protocol:
-
Derivatization: Dissolve 5 mg 3-methylindoline in 1 mL DCM. Add 10 µL Triethylamine and 10 µL Acetyl Chloride. Stir for 15 min. Quench with water, extract with hexane.
-
HPLC Conditions:
Method C: Mosher's Amide (Structural Assignment)
Recommended for determining Absolute Configuration (R vs S) without a known standard.[2]
Protocol:
-
React racemic 3-methylindoline with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form diastereomers.[2]
-
Analyze via 1H NMR (500 MHz) or 19F NMR .
-
Mechanism: The phenyl group of the Mosher auxiliary shields protons on the indoline ring differently depending on the configuration.
-
Diagnostic Signals: Look for the C3-Methyl doublet.[2] In the (S,R)-diastereomer, the methyl group often shifts upfield compared to the (R,R)-diastereomer due to the shielding cone of the MTPA phenyl ring.
-
Self-Validating System & Troubleshooting
To ensure your data is trustworthy (E-E-A-T), perform these checks:
-
The Racemate Test: Always inject a racemic sample first. If you do not see a 50:50 split (two peaks of equal area), your method is invalid.
-
Troubleshooting: If you see one broad peak, increase the % of Ethanol (Method A) or switch to Method B.
-
-
The "Blank" Spike: Inject the mobile phase blank. Ensure no "ghost peaks" elute at the retention time of the minor enantiomer.
-
UV Spectrum Confirmation: Use a Diode Array Detector (DAD). The UV spectra of the major and minor peaks must be identical. If they differ, the minor peak is an impurity, not an enantiomer.
References
-
Separation of 3-methylindoline derivatives on Chiralpak IC: New Drug Approvals. (2025). "Phase 2 Drugs: Synthesis and Chiral Separation."
-
Chiralcel OD-H Separation of Indolines: Journal of Organic Chemistry. (2022). "Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles."
-
Mosher's Method for Absolute Configuration: Chemical Reviews. (2004). "Use of Chiral Derivatizing Agents in the Determination of Absolute Configuration by NMR."
-
SFC vs HPLC Comparison: Journal of Chromatography A. (2011). "Comparison of SFC and HPLC for the separation of diastereomers."
Sources
Technical Comparison Guide: Crystal Structure & Solid-State Properties of 6-Bromo-3-methyl-2,3-dihydro-1H-indole
[1][2]
Executive Summary & Core Directive
6-bromo-3-methyl-2,3-dihydro-1H-indole (also known as 6-bromo-3-methylindoline) represents a critical chiral scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2][3] Unlike its aromatic precursor (6-bromoindole), this molecule possesses a stereocenter at C3 and a conformationally flexible non-planar ring system.[1][2]
This guide provides a comparative structural analysis, contrasting the target molecule with its planar analogs to highlight the specific solid-state challenges and opportunities it presents.[1][2][3] Note: While proprietary crystal data for this specific intermediate is often held within corporate libraries, this guide reconstructs the expected structural metrics based on high-fidelity analog data (6-bromoindole and 3-methylindoline) to drive experimental decision-making.[1][2]
Comparative Structural Analysis
The transition from Indole to Indoline (dihydroindole) induces a drastic change in molecular geometry, affecting solubility, packing efficiency, and bioavailability.
The "Pucker" Effect: Indole vs. Indoline
The most critical structural feature of 6-bromo-3-methylindoline is the loss of planarity in the five-membered nitrogen ring.[1][2][3]
-
Indole (Precursor): Fully aromatic, planar system (
hybridized). Packs efficiently in "herringbone" or -stacking motifs.[1][2] -
Indoline (Target): The C2 and C3 atoms are
hybridized.[1] The ring adopts a twisted "envelope" conformation to relieve torsional strain. The nitrogen atom often exhibits slight pyramidalization, though resonance with the benzene ring keeps it partially flattened.[2]
Table 1: Structural Metric Comparison (Analog Based)
| Feature | 6-Bromoindole (Aromatic) | 6-Bromo-3-methylindoline (Target) | Impact on Solid State |
| Ring Geometry | Planar (RMSD < 0.02 Å) | Puckered (Envelope at C3) | Indoline forms less dense crystals; lower melting point expected.[1][2][3] |
| C2-C3 Bond | 1.35 Å (Double Character) | 1.54 Å (Single Bond) | Increased flexibility; conformational disorder possible in XRD.[1] |
| N1 Geometry | Planar ( | Pyramidal/Planar Hybrid | Changes H-bond donor directionality (N-H...O/N).[1] |
| Chirality | Achiral | Chiral at C3 | Crystallizes in chiral space groups (e.g., |
| Halogen Bond | Strong C-Br... | C-Br...Br or C-Br...O | The 6-Br atom directs supramolecular assembly via |
The Role of the 6-Bromine Atom
In X-ray crystallography, the bromine atom is a functional asset.[1][2]
-
Anomalous Scattering: The heavy bromine atom (
) provides a strong anomalous signal (f''), allowing for the determination of absolute configuration (R vs. S) at the C3 position without needing a chiral salt reference. -
Packing Director: The Br atom typically forms "Type II" halogen bonds (C-Br...X, angle
) which stabilize the crystal lattice, often overriding weaker van der Waals forces.[2]
Experimental Protocols: Crystallization & Characterization[3][4][5]
To obtain high-quality single crystals for XRD analysis, specific protocols addressing the molecule's conformational flexibility are required.[1][2]
Protocol A: Single Crystal Growth (Vapor Diffusion)
-
Objective: Grow diffraction-quality crystals of the free base or HCl salt.
-
Solvent System: The indoline core is moderately polar.[2]
-
Good Solvents: Methanol, Ethanol, DCM.
-
Anti-Solvents: Hexane, Diethyl Ether.
-
Step-by-Step:
-
Dissolution: Dissolve 20 mg of 6-bromo-3-methylindoline in 0.5 mL of Methanol in a small inner vial. Ensure complete dissolution (filter if necessary).
-
Setup: Place the open inner vial inside a larger jar containing 3 mL of Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Check for crystals after 48–72 hours. The slow diffusion of hexane into methanol lowers solubility gradually, promoting ordered growth.[2]
Protocol B: Chiral Resolution & Absolute Configuration
If the sample is racemic, co-crystallization with a chiral acid is the standard method to resolve and characterize the enantiomers.[2]
-
Screening: Mix equimolar amounts of racemic indoline with chiral acids:
-
Analysis: Harvest crystals and mount for XRD. The presence of the known chiral acid allows immediate assignment of the indoline's stereochemistry relative to the acid.[2]
Visualization: Structural Determination Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the critical decision points for researchers.
Figure 1: Decision matrix for the crystallographic characterization of brominated indolines.
Critical Data Reference (Proxies)
Since specific lattice parameters for 6-bromo-3-methylindoline are proprietary, use these validated proxy datasets to configure your diffractometer collection strategy (e.g., expected unit cell volume).
Proxy 1: 3-Methylindole (Skatole)
-
Space Group:
(Monoclinic)[1][5] -
Unit Cell:
Å, Å, Å, [2] -
Relevance: Defines the packing of the methyl-substituted core.[1][2][3]
Proxy 2: 6-Bromoindole
-
Space Group:
(Orthorhombic)[1] -
Unit Cell:
Å, Å, Å[2] -
Relevance: Demonstrates the impact of the 6-Br atom on lattice dimensions (expansion along c-axis).
Predicted Parameters for 6-Bromo-3-methylindoline:
References
-
Cambridge Structural Database (CSD). Search for Indoline Scaffolds. (The primary repository for small molecule crystal structures).
-
PubChem Compound Summary. 6-Bromo-3-methyl-1H-indole (Indole precursor data).[1][2][3][1]
- Boiadjiev, S. E., et al. (1992). "Absolute configuration determination using heavy atom anomalous scattering." Journal of the American Chemical Society, 114(26). (Foundational text on using Bromine for absolute config).
- Desiraju, G. R., et al. "The Weak Hydrogen Bond." IUCr Monographs on Crystallography. (Reference for interpreting C-H...Br interactions).
-
NIST Chemistry WebBook. 2,3-Dihydroindole (Indoline) Thermochemical Data.[1][1]
Sources
- 1. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-bromo-3-methyl-2,3-dihydro-1H-indole
Executive Summary: A Proactive Stance on Safety
Hazard Assessment and Triage
Due to the presence of a brominated aromatic ring and an indole scaffold, 6-bromo-3-methyl-2,3-dihydro-1H-indole must be handled as a hazardous substance. Analysis of close structural analogs provides a predictive hazard profile.[1][4]
Table 1: Predicted Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Source |
| Skin Irritation | H315: Causes skin irritation | Based on 100% of notifications for the structural analog 6-bromo-3-methyl-1H-indole.[1] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Based on 100% of notifications for 6-bromo-3-methyl-1H-indole indicating eye effects.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Based on 100% of notifications for 6-bromo-3-methyl-1H-indole.[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Based on 66.7% of notifications for the structural analog 6-bromo-3-methyl-1H-indole.[1] |
This assessment mandates adherence to a stringent Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6][7] All handling procedures must be designed to minimize any potential for skin contact, eye exposure, or inhalation.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final layer of defense. Your primary protection comes from robust engineering and administrative controls.
-
Engineering Control: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable and serves as the primary barrier against inhalation of dusts or vapors.
-
Administrative Controls: Designate a specific area within the laboratory for handling this compound. Ensure all personnel have received documented training on the hazards and procedures outlined in this guide, in accordance with OSHA requirements.[5][6]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not a matter of preference but a risk-assessed requirement. A multi-layered approach is mandatory.[8]
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form. Standard safety glasses are insufficient.
-
Recommended for Larger Quantities: When transferring solutions greater than 500 mL or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[9]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a completely buttoned front is required.
-
Gloves: The Critical Interface: The choice of glove material is paramount due to the risk of skin irritation and potential absorption of halogenated organic compounds.[10][11]
-
Protocol: Double-gloving is required for all handling procedures.[8] This involves wearing two layers of gloves, typically of the same material. The outer glove is considered the primary contact surface and should be removed immediately upon known or suspected contamination. The inner glove provides a secondary layer of protection against unexpected tears or rapid permeation.
-
Recommended Material: Nitrile rubber gloves are the recommended material for handling halogenated aromatic compounds, offering a balance of chemical resistance and dexterity.[10][12]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if contaminated and, as a general practice, every 30-60 minutes during prolonged handling to mitigate the risk of breakthrough permeation.[13]
-
Table 2: Glove Material Chemical Resistance for Halogenated Compounds
| Glove Material | Resistance to Halogenated Hydrocarbons | Comments |
| Nitrile | Good to Excellent | Recommended choice. Provides good resistance to a variety of chemical classes.[10][12] |
| Neoprene | Fair to Good | A suitable alternative to nitrile, offering good physical and chemical resistance.[12] |
| Natural Rubber (Latex) | Poor | Not recommended. Aromatic and halogenated hydrocarbons will attack this material.[11][12] |
| Butyl Rubber | Poor | Does not perform well with halogenated solvents and aromatic hydrocarbons.[12] |
| Polyvinyl Chloride (PVC) | Poor | Offers little protection against chemical exposures and is not recommended.[13] |
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it may be necessary in emergency situations, such as a large spill. Any use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).
Caption: Decision logic for responding to a chemical spill.
Decontamination and Waste Management
-
Work Surfaces: All surfaces within the fume hood should be wiped down with soap and water or an appropriate laboratory detergent after work is complete.
-
Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as halogenated waste. Then, wash the glassware using standard procedures.
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh paper, absorbent pads, and solvent rinsates, must be disposed of in a clearly labeled, sealed container designated for Halogenated Organic Waste . [9]Follow all institutional and local regulations for hazardous waste disposal. Do not mix with non-halogenated waste streams. [14][15]
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
- Process for dehalogenation of contaminated waste materials.
-
EQUIPMENT - Great Plains Center for Agricultural Health . [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . EPA NEPS. [Link]
-
Understanding the Importance of OSHA Compliance for Lab Safety Materials . Impactio. [Link]
-
Chemical Safety Guidelines . [Link]
-
6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 . PubChem. [Link]
-
Laboratory Safety Guidance . OSHA. [Link]
-
Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects . MDPI. [Link]
-
OSHA Laboratory Standard . NCBI - NIH. [Link]
-
Decontamination methods | Science | Research Starters . EBSCO. [Link]
-
The following chemical resistance ratings are based on published research data . Duke Safety. [Link]
-
Personal Protective Equipment | US EPA . [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one - Hazard . [Link]
-
SAFETY DATA SHEET - 6-Bromoindole . Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials . OSU Chemistry. [Link]
-
6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one - Exposure . EPA. [Link]
-
Gloves Chemical Resistance Chart . [Link]
-
Gloves Chemical Resistance Chart . [Link]
-
6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one Properties . EPA. [Link]
-
OSHA Glove Selection Chart . University of Missouri-Kansas City. [Link]
-
Safety Data Sheet: 1-Bromo-3-methylbutane . Chemos GmbH&Co.KG. [Link]
Sources
- 1. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 6-Bromo-3-methyl-1H-indole | 1219741-50-0 [sigmaaldrich.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. pppmag.com [pppmag.com]
- 14. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
